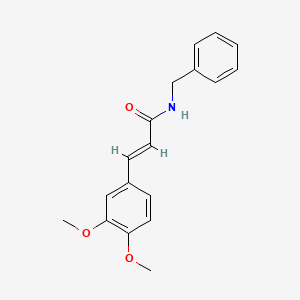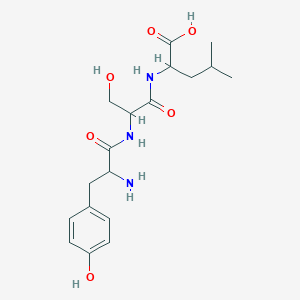
L-Leucine, N-(N-L-tyrosyl-D-seryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a dipeptide composed of the amino acids leucine, tyrosine, and serine. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(N-L-tyrosyl-D-seryl)- typically involves the stepwise coupling of the amino acids leucine, tyrosine, and serine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of a base (e.g., DIPEA). After the coupling reactions, the protecting groups are removed to yield the desired dipeptide .
Industrial Production Methods
Industrial production of L-Leucine, N-(N-L-tyrosyl-D-seryl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the amino acids are sequentially added to a solid support, and the peptide is cleaved from the support after synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, N-(N-L-tyrosyl-D-seryl)- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The peptide can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone from the tyrosine residue.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted serine derivatives.
Applications De Recherche Scientifique
L-Leucine, N-(N-L-tyrosyl-D-seryl)- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Leucine, N-(N-L-tyrosyl-D-seryl)- involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it has been shown to enhance neuronal proliferation and modulate stress responses through pathways independent of brain-derived neurotrophic factor (BDNF) .
Comparaison Avec Des Composés Similaires
L-Leucine, N-(N-L-tyrosyl-D-seryl)- can be compared with other similar dipeptides, such as:
Tyrosyl-leucine (Tyr-Leu): Exhibits similar antidepressant-like activity.
Phenylalanyl-leucine (Phe-Leu): Shares structural similarities but differs in biological activity.
Tryptophyl-leucine (Trp-Leu): Another aromatic amino acid-leucine dipeptide with distinct biological effects.
Conclusion
L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a versatile dipeptide with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further investigation and application.
Propriétés
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGXGKQSVEQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
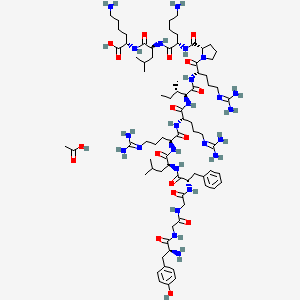
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)

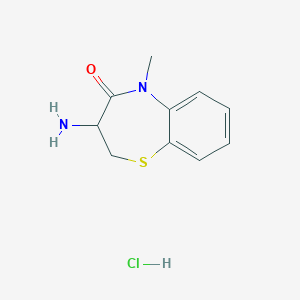
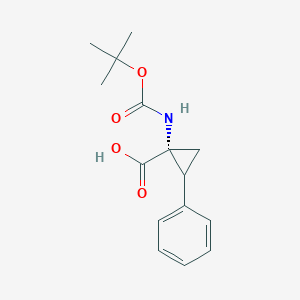

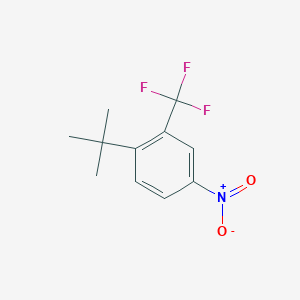
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
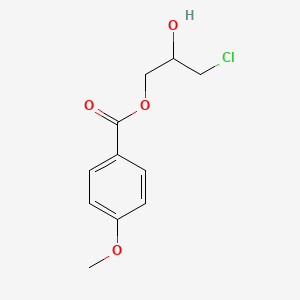
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
